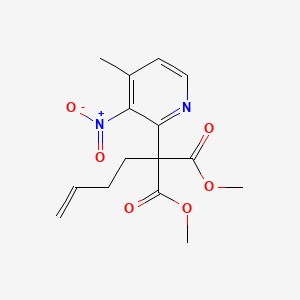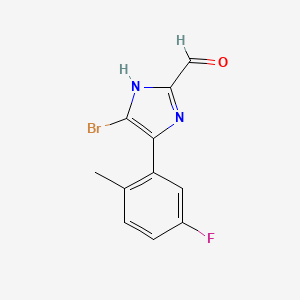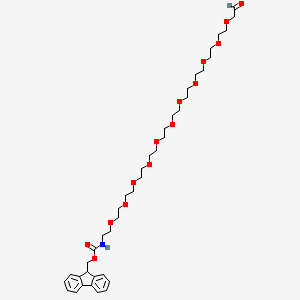
Fmoc-N-amido-PEG11-CH2-aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-amido-PEG11-CH2-aldehyde is a polyethylene glycol (PEG) reagent that contains an aldehyde group and an Fmoc-protected amine. This compound is widely used in various scientific research fields due to its unique chemical properties, including its ability to increase solubility in aqueous media and its reactivity towards hydrazides and aminooxy groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG11-CH2-aldehyde typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc (fluorenylmethyloxycarbonyl) group under basic conditions.
PEGylation: The PEG chain is introduced to the protected amine.
Aldehyde Introduction: The terminal aldehyde group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-N-amido-PEG11-CH2-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can react with hydrazides and aminooxy groups to form hydrazones and oximes, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with hydrazides and aminooxy groups typically occur under mild acidic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydrazones and oximes
Wissenschaftliche Forschungsanwendungen
Fmoc-N-amido-PEG11-CH2-aldehyde is used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and crosslinking of biomolecules.
Medicine: Utilized in drug delivery systems to improve solubility and stability.
Industry: Applied in the development of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Fmoc-N-amido-PEG11-CH2-aldehyde involves its reactivity towards specific functional groups. The aldehyde group reacts with hydrazides and aminooxy groups to form stable linkages, which are crucial in labeling and crosslinking applications. The Fmoc-protected amine can be deprotected under basic conditions, allowing further conjugation with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-N-amido-PEG2-acid: Contains a shorter PEG chain and an acid group instead of an aldehyde.
Fmoc-N-amido-PEG4-amine: Contains a shorter PEG chain and an amine group instead of an aldehyde.
Uniqueness
Fmoc-N-amido-PEG11-CH2-aldehyde is unique due to its longer PEG chain, which enhances solubility in aqueous media, and its aldehyde group, which provides versatile reactivity for various applications .
Eigenschaften
Molekularformel |
C39H59NO14 |
|---|---|
Molekulargewicht |
765.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C39H59NO14/c41-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-40-39(42)54-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,10,38H,9,11-33H2,(H,40,42) |
InChI-Schlüssel |
HTZSUMCTSJFHDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



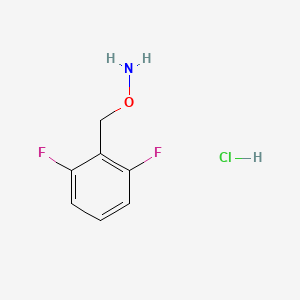
![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
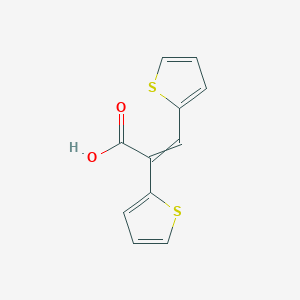

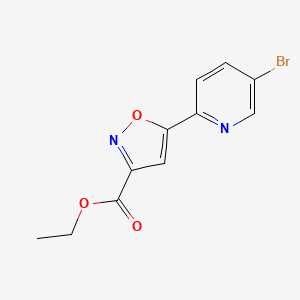

![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
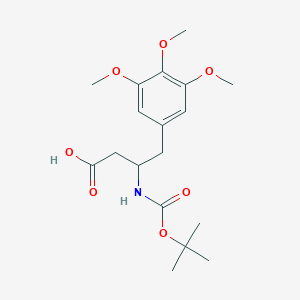
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)


